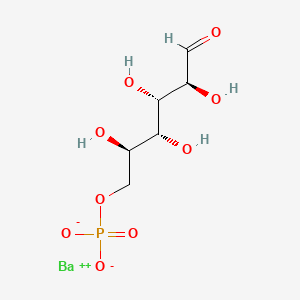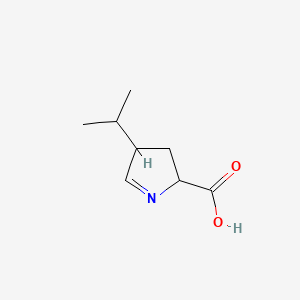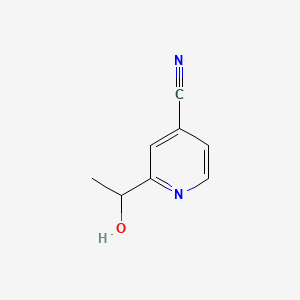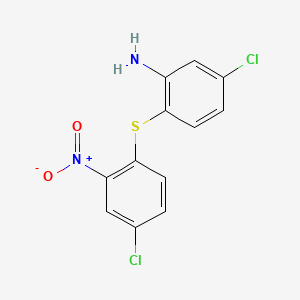
Oligomycin A, 26-hydroxy-28-oxo-
Vue d'ensemble
Description
“Oligomycin A, 26-hydroxy-28-oxo-” is a variant of the macrolide antibiotic Oligomycin A . Macrolide antibiotics are a class of antibiotics that consist of a large macrocyclic lactone ring to which one or more deoxy sugars, usually cladinose and desosamine, may be attached .
Molecular Structure Analysis
The molecular structure of “Oligomycin A, 26-hydroxy-28-oxo-” is complex, with a molecular formula of C45H72O13 . It is a macrolide, which means it contains a large macrocyclic lactone ring .
Applications De Recherche Scientifique
Oligomycin E: A Comprehensive Analysis of Scientific Research Applications
Mitochondrial ATP Synthase Inhibition: Oligomycin E is widely used in research as an inhibitor of ATP synthase, a key enzyme in the mitochondrial oxidative phosphorylation pathway. By inhibiting ATP synthase, researchers can study the effects of disrupted energy production on cellular processes .
Antibiotic Properties: Although its toxic effects on mitochondria limit clinical use in humans, Oligomycin E has antibiotic properties that make it valuable for studying bacterial bioenergetics and potential drug targets .
Inflammatory Response Induction: Studies have shown that Oligomycin E can induce an oxidative and inflammatory response, providing insights into mitochondrial dysfunction’s role in inflammatory diseases .
Bioenergetics Research Tool: Oligomycin E and related inhibitors are crucial tools in bioenergetics research, helping to elucidate the mechanisms of proton transport and ATP synthesis within cells .
Underestimation of Mitochondrial Capacity: Research indicates that Oligomycin E can cause underestimation of maximal oxygen consumption rate (OCR) and spare respiratory capacity (SRC) in mitochondrial stress assays, affecting the interpretation of bioenergetic health .
Dynamic ATP Level Monitoring: Oligomycin E-modulated ATP synthase inhibition is used to monitor dynamic ATP level changes, which reflect the development of diseases or carcinogenesis, using fluorescent-switching DNA aptamers .
Mitochondrial Stress Assays: In mitochondrial stress assays, Oligomycin E is used to assess mitochondrial function by inhibiting ATP synthase and measuring changes in cellular respiration .
Each application provides unique insights into cellular metabolism and disease mechanisms, making Oligomycin E a versatile compound in scientific research.
The mitochondrial inhibitor oligomycin induces an inflammatory response… Applications of Oligomycin and Related Inhibitors in Bioenergetics… Oligomycin - Wikipedia Underestimation of the Maximal Capacity of the Mitochondrial… - PLOS Monitoring of dynamic ATP level changes by oligomycin-modulated ATP… Mitochondrial Stress Assay and Glycolytic Rate Assay in Microglia Using…
Mécanisme D'action
Target of Action
The primary target of Oligomycin E is the ATP synthase , specifically the F0 subunit . ATP synthase is an enzyme that plays a crucial role in energy production within cells, facilitating the synthesis of ATP (adenosine triphosphate) from ADP (adenosine diphosphate) and inorganic phosphate .
Mode of Action
Oligomycin E inhibits ATP synthase by blocking its proton channel (F0 subunit) . This action prevents the oxidative phosphorylation of ADP to ATP, which is necessary for energy production within cells . The inhibition of ATP synthesis by Oligomycin E significantly reduces electron flow through the electron transport chain .
Biochemical Pathways
The inhibition of ATP synthase by Oligomycin E impacts the oxidative phosphorylation pathway . This pathway is responsible for the majority of ATP production within cells. By blocking ATP synthase, Oligomycin E disrupts this pathway, leading to a decrease in ATP production .
Pharmacokinetics
It’s known that the compound exhibitstoxic effects on mitochondria and ATP synthase , limiting its clinical use . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Oligomycin E and their impact on its bioavailability.
Result of Action
The inhibition of ATP synthesis by Oligomycin E leads to a significant reduction in energy production within cells . This can have various effects, including inducing apoptosis in a variety of cell types . It’s also been found to exhibit strong antitumor activity against HeLa cells .
Action Environment
The action of Oligomycin E can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other compounds that affect the same or related pathways . Additionally, the compound’s stability may be influenced by factors such as pH and temperature. More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of Oligomycin E.
Propriétés
IUPAC Name |
(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27S,28R,29R)-22-ethyl-7,11,14,15,28-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72O13/c1-12-32-17-15-13-14-16-25(3)40(52)43(10,54)41(53)31(9)39(51)30(8)38(50)29(7)37(49)24(2)18-21-36(48)56-42-28(6)33(20-19-32)57-45(44(42,11)55)35(47)22-26(4)34(58-45)23-27(5)46/h13-15,17-18,21,24-34,37,39-40,42,46,49,51-52,54-55H,12,16,19-20,22-23H2,1-11H3/b14-13+,17-15+,21-18+/t24-,25+,26-,27+,28+,29-,30-,31-,32-,33-,34-,37+,39+,40-,42+,43+,44+,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEZMQMMPORRMH-BOCHHXLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)(C)O)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]\1CC[C@H]2[C@H]([C@H]([C@@]([C@]3(O2)C(=O)C[C@@H]([C@@H](O3)C[C@@H](C)O)C)(C)O)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110231-34-0 | |
| Record name | Oligomycin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110231340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OLIGOMYCIN E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP57Q9V95Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Nitro-1H-benzo[d]imidazol-4-amine](/img/structure/B561110.png)

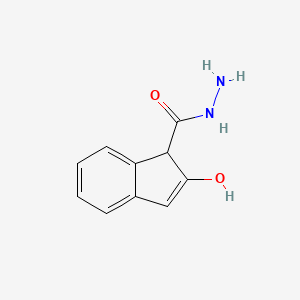
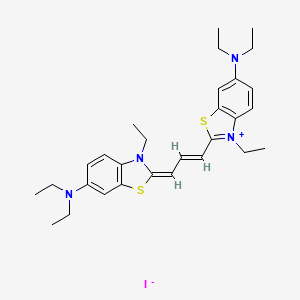
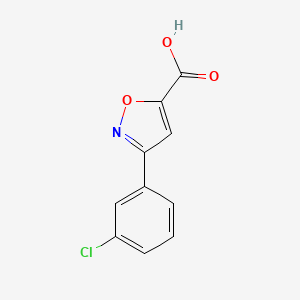
![Spiro[3-oxa-4-azatricyclo[5.2.1.02,6]deca-1,5,7-triene-9,1'-cyclopropane]](/img/structure/B561117.png)
